molecular formula C10H16ClN5 B563039 2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9 CAS No. 1189419-70-2

2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9

Cat. No. B563039
CAS RN: 1189419-70-2
M. Wt: 250.778
InChI Key: FHDFJPIRJCWFNA-GQALSZNTSA-N
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Description

The compound is a derivative of 2-(tert-Butylamino)ethanol , which is a sterically hindered amine . It’s used as a chemical absorbent for the selective absorption of hydrogen sulfide in the presence of carbon dioxide .


Synthesis Analysis

While specific synthesis methods for “2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9” are not available, 2-(tert-Butylamino)ethanol, a related compound, can be synthesized through various methods .

Scientific Research Applications

Triazine Scaffold and Biological Significance

Triazines, including derivatives similar to "2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9," have been extensively studied for their pharmacological potential. The triazine scaffold is recognized for its versatility in medicinal chemistry, offering a platform for developing compounds with a wide array of biological activities. Triazine derivatives have been evaluated across different models, showing promising antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and antimicrobial properties. This breadth of activity signifies triazines as core moieties for future drug development, highlighting their importance in research aimed at discovering new therapeutic agents (Verma et al., 2019).

Synthesis and Antitumor Activities of Triazines

The synthesis of triazine derivatives and their evaluation for antitumor activities represent a significant area of scientific inquiry. Studies covering literature until 2016 have demonstrated the antiproliferative, analgesic, and anti-inflammatory properties of 1,2,3-triazines and their benzo- and hetero-fused derivatives. These molecules' simple synthesis, combined with their broad spectrum of activity, underscores their potential as scaffolds for antitumor compound development (Cascioferro et al., 2017).

properties

IUPAC Name

6-chloro-4-N-cyclopropyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN5/c1-10(2,3)16-9-14-7(11)13-8(15-9)12-6-4-5-6/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16)/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDFJPIRJCWFNA-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)NC2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)NC2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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